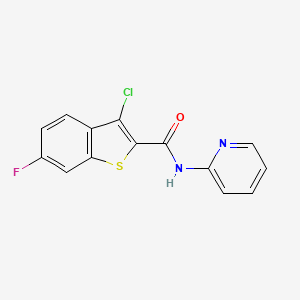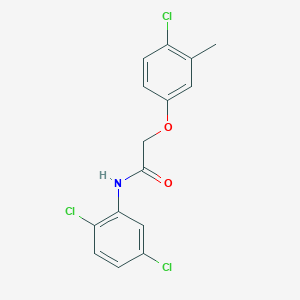
3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act through multiple pathways. In cancer, it induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It also inhibits the cell cycle by downregulating cyclin D1 and upregulating p21. In inflammation, it inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorders, it reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the cell cycle. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the NF-κB pathway. In neurological disorders, it reduces oxidative stress and inflammation and activates the Nrf2/ARE pathway.
実験室実験の利点と制限
The advantages of using 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its ability to induce apoptosis and inhibit the proliferation of cancer cells, and its anti-inflammatory and neuroprotective effects. However, the limitations of using this compound in lab experiments include its low yield in the synthesis method, its complex mechanism of action, and the need for further research to fully understand its therapeutic potential.
将来の方向性
There are several future directions for the research of 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide. These include the development of more efficient synthesis methods to increase the yield, the investigation of its potential therapeutic applications in other diseases, the exploration of its mechanism of action in more detail, and the development of more potent and selective analogs. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its ability to induce apoptosis, inhibit the proliferation of cancer cells, and reduce inflammation and oxidative stress makes it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and therapeutic potential.
合成法
The synthesis of 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-3-chloro-6-fluoropyridine with 2-chlorobenzoic acid in the presence of a suitable coupling agent. The resulting intermediate is then treated with thiophene-2-carboxylic acid chloride to obtain the final product. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide has shown promising results in various scientific research studies. It has been studied extensively for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer, this compound has shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, it has shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
3-chloro-6-fluoro-N-pyridin-2-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-12-9-5-4-8(16)7-10(9)20-13(12)14(19)18-11-3-1-2-6-17-11/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVLVKVYSLLEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)

![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)

![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786241.png)
![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)
